molecular formula C14H14N6O B5867884 N-[4-(dimethylamino)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(dimethylamino)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5867884
M. Wt: 282.30 g/mol
InChI Key: SSCFOZAWIDOYIG-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, a triazolopyrimidine core, and a carboxamide group

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-19(2)11-6-4-10(5-7-11)16-13(21)12-17-14-15-8-3-9-20(14)18-12/h3-9H,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCFOZAWIDOYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable dimethylamine donor reacts with the phenyl ring.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amine reagents under mild to moderate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or triazolopyrimidine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound is utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

    2-Aminoethyl Methacrylate Hydrochloride: An amine-based methacrylic monomer used in polymer synthesis.

Uniqueness

N-[4-(dimethylamino)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound is explored for its potential therapeutic applications in medicinal chemistry.

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